molecular formula C16H10BrN3 B11691619 (2E)-2-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile

Cat. No.: B11691619
M. Wt: 324.17 g/mol
InChI Key: WDTHTZRBHYYQPV-XYOKQWHBSA-N
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Description

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-BROMOPHENYL)PROP-2-ENENITRILE is a synthetic organic compound that features a benzodiazole ring and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-BROMOPHENYL)PROP-2-ENENITRILE typically involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a bromobenzene derivative and a suitable boronic acid.

    Formation of the Propenenitrile Moiety: This step involves the condensation of the benzodiazole derivative with an appropriate nitrile compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Medicinal Chemistry:

Medicine

    Pharmaceuticals: It may be explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-BROMOPHENYL)PROP-2-ENENITRILE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLPROP-2-ENENITRILE: Lacks the bromine substituent, which may affect its reactivity and biological activity.

    (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-BROMOPHENYL)PROP-2-ENENITRILE: Similar structure but with the bromine substituent in a different position, potentially leading to different chemical and biological properties.

Uniqueness

The presence of the bromine substituent in (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-BROMOPHENYL)PROP-2-ENENITRILE can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.

Properties

Molecular Formula

C16H10BrN3

Molecular Weight

324.17 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile

InChI

InChI=1S/C16H10BrN3/c17-13-5-3-4-11(9-13)8-12(10-18)16-19-14-6-1-2-7-15(14)20-16/h1-9H,(H,19,20)/b12-8+

InChI Key

WDTHTZRBHYYQPV-XYOKQWHBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=CC=C3)Br)/C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)Br)C#N

Origin of Product

United States

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